![molecular formula C15H19NO4 B7506120 Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate, also known as MOCB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MOCB is a synthetic compound that is used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Biochemical and Physiological Effects
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows researchers to study the role of these molecules in various cellular processes. Another advantage is its potential therapeutic benefits, which make it a promising lead compound for drug discovery. However, one limitation of using Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic benefits in various disease models, such as cancer and neurodegenerative diseases. Additionally, research can be done to improve the solubility and bioavailability of Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate to enhance its efficacy in vivo.
Métodos De Síntesis
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate is synthesized by reacting 4-(bromomethyl)benzoic acid with oxane-4-carboxamide in the presence of a base, followed by esterification with methanol. The final product is a white crystalline powder with a molecular weight of 365.36 g/mol.
Aplicaciones Científicas De Investigación
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been used as a lead compound for the development of new drugs with potential therapeutic benefits. In neuropharmacology, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
methyl 4-[(oxane-4-carbonylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-15(18)13-4-2-11(3-5-13)10-16-14(17)12-6-8-20-9-7-12/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFGXXIBFSSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

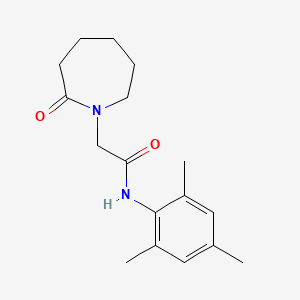
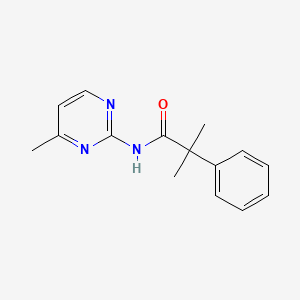
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
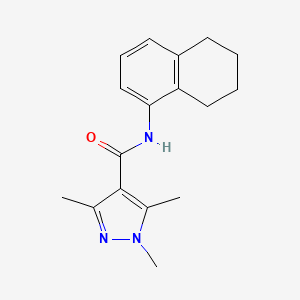
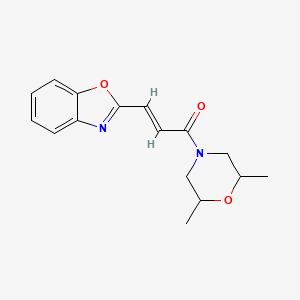
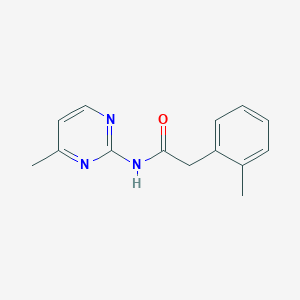
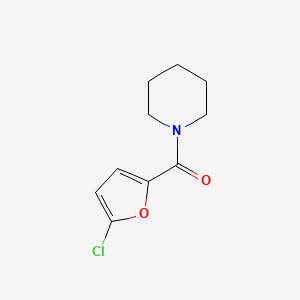
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
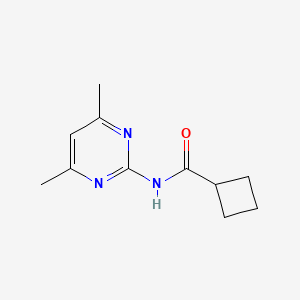
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
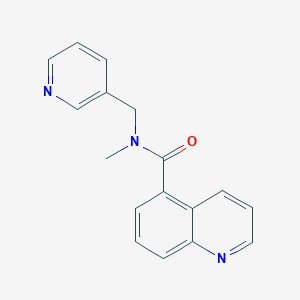
![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)